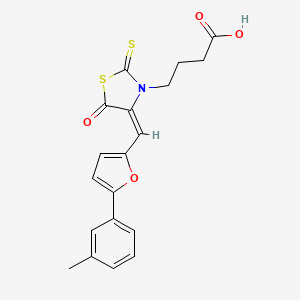
(E)-4-(5-oxo-2-thioxo-4-((5-(m-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(5-oxo-2-thioxo-4-((5-(m-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C19H17NO4S2 and its molecular weight is 387.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-4-(5-oxo-2-thioxo-4-((5-(m-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid, identified by its CAS number 951896-40-5, is a thiazolidinone derivative characterized by a complex structure that includes a furan moiety and a thiazolidinone ring. This compound has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H17NO4S2 with a molecular weight of 387.5 g/mol. The structural complexity arises from the presence of multiple functional groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 951896-40-5 |
| Molecular Formula | C₁₉H₁₇N O₄S₂ |
| Molecular Weight | 387.5 g/mol |
Anticancer Activity
Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. A study on similar thiazolidinone compounds revealed moderate to strong antiproliferative activity across various cancer cell lines, including human leukemia cells. The mechanism of action appears to be related to cell cycle arrest and induction of apoptosis, as evidenced by assays such as MTT and Trypan blue .
Case Study: Antiproliferative Effects
In a comparative study, derivatives with varying electron-donating groups showed differing levels of cytotoxicity. For instance, compounds with electron-donating groups at specific positions on the phenyl ring demonstrated enhanced anticancer activity. Among them, certain derivatives exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives has also been explored. Compounds similar to (E)-4-(5-oxo...) have shown effectiveness against various bacterial strains and fungi. The presence of the furan moiety is believed to enhance the antimicrobial properties due to its ability to interact with microbial cell membranes .
Structure-Activity Relationship (SAR)
The biological activity of (E)-4-(5-oxo...) can be attributed to its structural components:
- Thiazolidinone Ring : Essential for cytotoxicity; modifications can significantly alter activity.
- Furan Moiety : Enhances both anticancer and antimicrobial effects.
- Electron-Drawing/Donating Groups : Influence the overall potency; optimal substitutions lead to increased efficacy.
Research Findings Summary
A systematic review of the literature reveals several key findings regarding the biological activity of this compound:
- Anticancer Efficacy : Demonstrated through various assays showing apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Effective against multiple pathogens, indicating broad-spectrum potential.
- SAR Insights : Structural modifications can lead to significant changes in bioactivity.
Comparative Table of Biological Activities
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity | Notes |
|---|---|---|---|
| (E)-4-(5-oxo...) | < 10 | Moderate | Effective in inducing apoptosis |
| 2-(5-(4-chlorophenyl)furan... | < 15 | High | Strong antiproliferative effects |
| Thiazolidinone derivative X | < 20 | Low | Less effective compared to others |
Properties
IUPAC Name |
4-[(4E)-4-[[5-(3-methylphenyl)furan-2-yl]methylidene]-5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-12-4-2-5-13(10-12)16-8-7-14(24-16)11-15-18(23)26-19(25)20(15)9-3-6-17(21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,21,22)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXQQYCNWBKXAD-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(O2)C=C3C(=O)SC(=S)N3CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=CC=C(O2)/C=C/3\C(=O)SC(=S)N3CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














